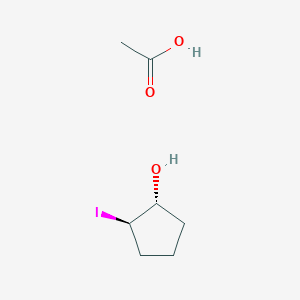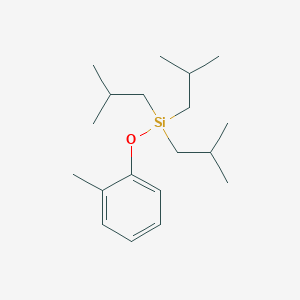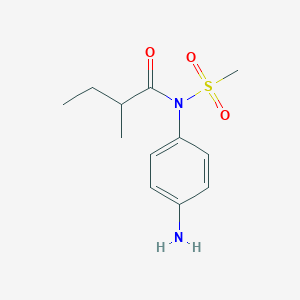
Magnesium--palladium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–palladium (3/1) is an intermetallic compound composed of magnesium and palladium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, hydrogen storage, and materials science. The combination of magnesium and palladium results in a material that exhibits both the lightweight characteristics of magnesium and the catalytic properties of palladium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium–palladium (3/1) typically involves the direct reaction of magnesium and palladium metals. One common method is the high-temperature solid-state reaction, where magnesium and palladium powders are mixed in the desired stoichiometric ratio and heated in an inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 600°C to 800°C .
Industrial Production Methods
Industrial production of magnesium–palladium (3/1) may involve more scalable techniques such as mechanical alloying or arc melting. Mechanical alloying involves repeated welding, fracturing, and re-welding of the metal powders in a high-energy ball mill. Arc melting, on the other hand, involves melting the metal constituents together using an electric arc furnace, followed by rapid cooling to form the desired intermetallic compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium–palladium (3/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and palladium oxide.
Reduction: Palladium in the compound can be reduced to its metallic state under certain conditions.
Substitution: The compound can participate in substitution reactions where magnesium or palladium atoms are replaced by other elements
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Often involves reactions with halides or other metal salts in solution
Major Products Formed
Oxidation: Magnesium oxide (MgO) and palladium oxide (PdO).
Reduction: Metallic palladium (Pd) and magnesium (Mg).
Substitution: Various intermetallic compounds depending on the substituting element.
Scientific Research Applications
Magnesium–palladium (3/1) has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes
Hydrogen Storage: Due to its ability to absorb and release hydrogen, it is studied for potential use in hydrogen storage systems.
Materials Science: The compound’s unique properties make it a candidate for advanced materials with specific mechanical and thermal characteristics.
Biomedical Applications: Palladium-containing compounds have shown potential in medical applications, including as antibacterial and anticancer agents.
Mechanism of Action
The mechanism by which magnesium–palladium (3/1) exerts its effects depends on the specific application:
Catalysis: Palladium atoms in the compound act as active sites for catalytic reactions, facilitating the breaking and forming of chemical bonds.
Hydrogen Storage: The compound absorbs hydrogen through a reversible chemical reaction, forming metal hydrides that can release hydrogen upon heating.
Biomedical Applications: Palladium ions can interact with biological molecules, disrupting cellular processes in bacteria or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Magnesium–nickel (3/1): Similar hydrogen storage properties but different catalytic activities.
Magnesium–cobalt (3/1): Comparable mechanical properties but distinct electronic characteristics.
Magnesium–platinum (3/1): Higher catalytic activity but more expensive and less abundant
Uniqueness
Magnesium–palladium (3/1) stands out due to its balanced combination of lightweight magnesium and catalytically active palladium. This makes it particularly suitable for applications requiring both low density and high catalytic efficiency .
Properties
CAS No. |
60863-72-1 |
|---|---|
Molecular Formula |
Mg3Pd |
Molecular Weight |
179.34 g/mol |
InChI |
InChI=1S/3Mg.Pd |
InChI Key |
SHIWBAUGPWYNCM-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)













